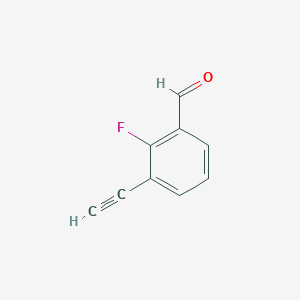

3-Ethynyl-2-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLBNYZSSLBQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Ethynyl-2-fluorobenzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Ethynyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The strategic placement of the ethynyl, fluorine, and aldehyde functionalities makes this molecule a versatile precursor for the development of novel pharmaceuticals and functional organic materials. This document details a robust and widely applicable synthetic route centered around the Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental protocols, and discuss key considerations for successful synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Ethynylbenzaldehydes

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Similarly, the ethynyl group serves as a versatile functional handle for a variety of chemical transformations, including "click" chemistry and further cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The aldehyde group, in turn, provides a reactive site for the formation of imines, alcohols, or carboxylic acids, further expanding the synthetic utility.[3]

This compound, therefore, represents a trifunctional scaffold of considerable interest. Its derivatives have potential applications as intermediates in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The specific substitution pattern of this molecule offers a unique steric and electronic environment that can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Primary Synthetic Route: Sonogashira Coupling and Deprotection

The most direct and widely employed method for the synthesis of this compound involves a two-step sequence:

-

Sonogashira Cross-Coupling: Reaction of a suitable aryl halide, in this case, 3-bromo-2-fluorobenzaldehyde, with a protected acetylene source, typically trimethylsilylacetylene (TMSA).

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

This approach is favored due to its high efficiency, broad functional group tolerance, and the commercial availability of the starting materials.

Step 1: Sonogashira Cross-Coupling of 3-Bromo-2-fluorobenzaldehyde with Trimethylsilylacetylene

The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, including the aldehyde present in our substrate.

Reaction Scheme:

Sources

- 1. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Ethynyl-2-fluorobenzaldehyde: A Versatile Ortho-Substituted Building Block

Introduction: The Strategic Importance of Trifunctionality

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular building block is often defined by its functional group versatility and the precise spatial arrangement of those groups. 3-Ethynyl-2-fluorobenzaldehyde (CAS No. 1851952-10-7) emerges as a preeminent example of such a scaffold. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, offering researchers and development professionals a technical resource grounded in established chemical principles.

The molecule's architecture is distinguished by three key functional groups on an aromatic core: an aldehyde, a terminal alkyne (ethynyl group), and a fluorine atom. The ortho relationship between the fluorine and aldehyde, coupled with the meta position of the alkyne, creates a unique electronic and steric environment that dictates its reactivity and utility.

-

The Aldehyde: A versatile handle for classical carbonyl chemistry, enabling condensations, reductive aminations, and oxidations, serving as a primary anchor for molecular elaboration.

-

The Ethynyl Group: A gateway to powerful carbon-carbon bond-forming reactions, most notably the Palladium/Copper-catalyzed Sonogashira cross-coupling and the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

-

The Fluorine Atom: Its high electronegativity profoundly influences the molecule's electronic properties. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[4][5]

This guide will dissect the synthesis, reactivity, and practical applications of this compound, providing both the theoretical underpinnings and field-proven insights necessary for its successful implementation in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Characterization of a synthetic building block is the foundation of its reliable application. The following data summarizes the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 1851952-10-7 | [6] |

| Molecular Formula | C₉H₅FO | N/A |

| Molecular Weight | 148.14 g/mol | N/A |

| Appearance | Solid | [7] |

| Storage Conditions | Store long-term in a cool, dry place. Air and moisture sensitive. Keep contents under inert gas. | [6][7] |

Spectroscopic Signatures (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (CHO): A singlet expected around δ 10.3-10.5 ppm. The ortho-fluorine may induce a small doublet coupling.

-

Aromatic Protons: Three protons in the aromatic region (δ 7.2-8.0 ppm), exhibiting complex splitting patterns due to ³JHH, ⁴JHH, and through-space H-F couplings.

-

Alkynyl Proton (C≡C-H): A singlet expected around δ 3.3-3.5 ppm.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Aldehyde Carbonyl (C=O): Expected around δ 188-192 ppm, likely appearing as a doublet due to coupling with the ortho-fluorine (²JCF).

-

Aromatic Carbons: Six distinct signals, with the carbon bearing the fluorine (C-F) showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.

-

Alkynyl Carbons (C≡C): Two signals expected in the δ 80-90 ppm range.

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

A single resonance is expected. Its precise chemical shift will be relative to a standard like CFCl₃.

-

-

Infrared (IR) Spectroscopy:

-

C≡C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹.

-

C≡C Stretch: A weaker band around 2100-2150 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong band around 1690-1710 cm⁻¹.

-

C-F Stretch: A strong band in the fingerprint region, typically 1100-1300 cm⁻¹.

-

Synthesis and Purification

The preparation of ethynylbenzaldehydes commonly involves the introduction of a protected acetylene group onto a halogenated precursor, followed by deprotection.[8] A robust and widely applicable method is the Sonogashira coupling of a bromobenzaldehyde with a protected alkyne like 2-methyl-3-butyn-2-ol, followed by base-mediated deprotection.

Protocol: Two-Step Synthesis from 3-Bromo-2-fluorobenzaldehyde

This protocol is a representative example based on established methodologies for analogous compounds.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents Addition: Add anhydrous, degassed THF, followed by triethylamine (Et₃N, 3.0 eq). Stir for 10 minutes.

-

Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.5 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the protected intermediate.

-

Reactor Setup: Dissolve the protected intermediate from Step 1 in toluene or a mixture of methanol and water.

-

Base Addition: Add a strong base, such as powdered NaOH or K₂CO₃ (2-3 eq).

-

Reaction: Heat the mixture to reflux. The reaction liberates acetone as a byproduct. Monitor the reaction by TLC.

-

Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry it, and concentrate. Purify the final product by column chromatography.

Causality Behind Choices:

-

Catalyst System: The Pd/Cu co-catalyst system is standard for Sonogashira couplings; palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) forms a copper-acetylide intermediate, which accelerates the crucial transmetalation step.[1][9]

-

Protected Alkyne: Using 2-methyl-3-butyn-2-ol prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and provides a robust protecting group that is easily removed under basic conditions (retro-Favorskii reaction).[8]

-

Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) active catalyst and to avoid oxidative homocoupling of alkynes.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the selective reactivity of its functional groups.

Sonogashira Cross-Coupling

The terminal alkyne is readily coupled with aryl or vinyl halides/triflates to construct complex conjugated systems. This reaction is a cornerstone of materials science for creating molecular wires and in medicinal chemistry for linking molecular fragments.[10][11]

Exemplary Protocol:

-

Combine this compound (1.0 eq), the desired aryl bromide/iodide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq) in a flask under an inert atmosphere.

-

Add degassed solvent (e.g., THF/Et₃N, 4:1 mixture).

-

Stir at room temperature or with gentle heating until completion.

-

Perform an aqueous workup and purify by chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, the compound is an ideal substrate for "click chemistry." The CuAAC reaction with an organic azide is exceptionally efficient and regiospecific, yielding only the 1,4-disubstituted 1,2,3-triazole linkage.[2][12][13] This reaction is widely used in bioconjugation, drug discovery, and materials synthesis due to its reliability and mild reaction conditions.

Exemplary Protocol:

-

Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a solvent system like tBuOH/H₂O (1:1).

-

Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 eq).

-

Stir vigorously at room temperature. The reaction is often complete within a few hours.

-

Isolate the triazole product by filtration or extraction.

Reactions Involving the Aldehyde Group

The aldehyde functionality offers a rich platform for diversification, allowing for the synthesis of a wide array of heterocyclic systems, which are privileged structures in medicinal chemistry.[14][15]

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form the corresponding amine.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or active methylene compounds to form hydrazones, oximes, or α,β-unsaturated systems, respectively. These can serve as intermediates for synthesizing pyrazoles, isoxazoles, and pyrimidines.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value intermediate.

-

Medicinal Chemistry: It serves as a scaffold for synthesizing novel therapeutic agents.[16] The fluorine atom can enhance metabolic stability and binding potency.[4][5] The alkyne provides a point for late-stage functionalization via click chemistry to attach probes, solubilizing groups, or other pharmacophores. The aldehyde can be used to build complex heterocyclic motifs common in bioactive molecules.

-

Materials Science: The rigid, linear nature of the alkyne makes it ideal for constructing conjugated polymers and organic semiconductors. Sonogashira polymerization or the creation of discrete oligomers can lead to materials with interesting photophysical properties.

-

Chemical Biology: The alkyne handle allows for its incorporation into biological systems, followed by detection or conjugation via bioorthogonal click chemistry.[3]

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling is crucial for safety and to maintain the compound's integrity.

-

Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is important to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Storage: The compound is sensitive to air and moisture.[7] It should be stored under an inert gas atmosphere (e.g., Argon) in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[17]

Conclusion

This compound is a powerful and versatile building block whose value is derived from the synergistic interplay of its three distinct functional groups. Its utility in robust, high-yield transformations like the Sonogashira coupling and CuAAC click reaction, combined with the diverse reactivity of the aldehyde group, makes it an indispensable tool for chemists in both academic and industrial research. The strategic presence of a fluorine atom further enhances its appeal for applications in medicinal chemistry, where precise control over molecular properties is paramount. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to fully exploit its synthetic potential.

References

- Fisher Scientific. Safety Data Sheet: 2-Fluorobenzaldehyde. [URL: https://www.fishersci.com/sdsitems/SDS_20158.pdf]

- Sigma-Aldrich. Safety Data Sheet: Product Number 418099. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/418099]

- "Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde." AI Product Assistant. [URL: Not available]

- Fisher Scientific. Safety Data Sheet: 3-Fluorobenzaldehyde. [URL: https://www.fishersci.com/sdsitems/SDS_64109.pdf]

- Sigma-Aldrich. Safety Data Sheet: Product Number N10845. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n10845]

- Safety Data Sheet: 4-Fluorobenzaldehyde. (2009-05-19). [URL: Not available]

- ChemicalBook. 3-Fluorobenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/456-48-4.htm]

- Synquest Labs. Safety Data Sheet: 2-Ethynyl-3-fluorobenzaldehyde. [URL: https://www.synquestlabs.com/sds/2915-3-00.pdf]

- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Wikipedia. Click chemistry. [URL: https://en.wikipedia.org/wiki/Click_chemistry]

- TCI AMERICA. Topics (Click Chemistry). [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/click-chemistry]

- Chemie Brunschwig. Click chemistry reagents. [URL: https://www.brunschwig-chemie.ch/product-group/click-chemistry-reagents-1064]

- J&K Scientific LLC. (2021-03-23). Sonogashira Cross-Coupling. [URL: https://www.jk-scientific.com/en/sonogashira-cross-coupling]

- PubChem. 3-Ethyl-4-fluorobenzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10898878]

- Supporting Information. (Details not fully provided). [URL: Not available]

- Benchchem. 4-Ethynyl-3-fluorobenzaldehyde. [URL: https://www.benchchem.com/product/b1016]

- "Click Chemistry Azide-Alkyne Cycloaddition." Organic Chemistry. [URL: Not available]

- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Purser, S., et al. (2015-11-12). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- Thermo Fisher Scientific - US. Click Chemistry—Section 3.1. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/probes-for-probes-for-studying-cellular-dynamics/click-chemistry.html]

- Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. [URL: https://www.benchchem.com/pdf/The-Pivotal-Role-of-2-Benzyloxy-4-fluorobenzaldehyde-in-Modern-Medicinal-Chemistry.pdf]

- Google Patents. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes. [URL: https://patents.google.

- O'Hagan, D. "The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24484427/]

- Chem-Impex. 3-Fluorobenzaldehyde. [URL: https://www.cheimpex.com/product/3-fluorobenzaldehyde]

- "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes." PubMed Central. (2023-05-09). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10188265/]

- Barnes-Seeman, D., et al. (2014). "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24484427/]

- The [3+2]Cycloaddition Reaction. [URL: Not available]

- "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones." PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10505190/]

- PubChem. (2017-08-31). Spectral Information. [URL: https://pubchemblog.ncbi.nlm.nih.

- Achmem. 5-Ethynyl-2-fluorobenzaldehyde. [URL: https://www.achmem.com/cas/1440535-11-4.html]

- AK Scientific Inc. 1851952-10-7 this compound. [URL: https://www.aksci.com/item_detail.php?

- Wikipedia. Fluorobenzaldehyde. [URL: https://en.wikipedia.org/wiki/Fluorobenzaldehyde]

- "Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study." MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3382]

- Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.03%3A_Cycloaddition_Reactions]

- Google Patents. US4845304A - Process for producing fluorobenzaldehydes. [URL: https://patents.google.

- Chemistry LibreTexts. (2021-07-31). 13.3: Cycloaddition Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.03%3A_Cycloaddition_Reactions]

- "Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation." PubMed Central. (2024-09-02). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8914614/]

- "Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole." Baghdad Science Journal. (2013-09-01). [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1897]

- "Cycloaddition reactions of enoldiazo compounds." PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600676/]

- "Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride." (2024-08-11). [URL: Not available]

- "[3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity." Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00645a]

- ResearchGate. New Fluorescent Heterocyclic Compounds Derived From 3-Cyanobenzanthrone. [URL: https://www.researchgate.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1851952-10-7 this compound AKSci 6957EW [aksci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Ethynyl-2-fluorobenzaldehyde (CAS No. 1851952-10-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Ethynyl-2-fluorobenzaldehyde, registered under CAS number 1851952-10-7, is a key aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its unique trifunctional molecular architecture, featuring an aldehyde, an ethynyl group, and a fluorine atom on the benzene ring, makes it a highly versatile building block for the synthesis of complex and biologically active molecules. The strategic placement of these functionalities allows for a wide range of chemical transformations, providing a powerful tool for medicinal chemists to explore novel chemical space.

The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2][3] The ethynyl group serves as a valuable handle for various coupling reactions, most notably the Sonogashira coupling, enabling the facile introduction of diverse substituents and the construction of larger molecular scaffolds.[4] The aldehyde functionality provides a reactive site for the formation of imines, alcohols, and other derivatives, further expanding the synthetic utility of this compound. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1851952-10-7 | [5][6][7][8][9] |

| Molecular Formula | C₉H₅FO | [9] |

| Molecular Weight | 148.13 g/mol | [9] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Not explicitly stated, likely soluble in common organic solvents | - |

Synthesis of this compound: A Focus on Sonogashira Coupling

The most logical and widely applicable synthetic route to this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis.[10] In this case, the likely precursor is 3-bromo-2-fluorobenzaldehyde, which can be coupled with a protected acetylene source, such as ethynyltrimethylsilane, followed by a deprotection step.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven procedure for a Sonogashira coupling and deprotection sequence, adapted for the synthesis of this compound.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-2-fluorobenzaldehyde

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-fluorobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids.

-

To the stirred solution, add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

If necessary, further purify the product by column chromatography to yield pure this compound.

Spectroscopic Characterization

While publicly available spectra are limited, chemical suppliers list the availability of the following spectroscopic data for this compound, which is crucial for its unambiguous identification and quality control.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton (likely a singlet around 10 ppm), aromatic protons (in the range of 7-8 ppm with coupling patterns influenced by the fluorine and ethynyl substituents), and the acetylenic proton (a singlet around 3-4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon (typically downfield, >180 ppm), the two acetylenic carbons (around 80-90 ppm), and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹Jcf).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C≡C stretch of the alkyne (around 2100 cm⁻¹, which may be weak), and the C-F stretch (in the fingerprint region, typically 1000-1300 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.13 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages.

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in this compound makes it a valuable synthon for the construction of a diverse array of molecular architectures, particularly in the realm of medicinal chemistry.

Role as a Versatile Synthetic Intermediate

The aldehyde group can readily undergo a variety of transformations, including:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To create α,β-unsaturated carbonyl compounds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the corresponding alcohol.

The ethynyl group is a key functional group for:

-

Sonogashira coupling: To append various aryl or vinyl groups.

-

Click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): To form triazoles, which are important pharmacophores.

-

Glaser coupling: To synthesize symmetrical diynes.

The fluorine atom enhances the molecule's utility by often improving the metabolic stability and binding affinity of the final drug candidate.[2][3]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4][11][12] The scaffold of this compound is well-suited for the synthesis of kinase inhibitors. The ethynyl group can act as a linker to connect to other aromatic or heterocyclic systems that occupy the ATP-binding site of the kinase. The fluorobenzaldehyde moiety can be elaborated to interact with specific amino acid residues within the kinase domain, contributing to potency and selectivity.

For instance, the ethynyl group can be coupled with a heterocyclic core, and the aldehyde can be transformed into a pharmacophore that forms crucial hydrogen bonds with the kinase hinge region.

Caption: Role of this compound in kinase inhibitor synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde, a synthetically malleable ethynyl group, and a beneficial fluorine atom provides a powerful platform for the design and synthesis of novel therapeutic agents, including kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB598645 | CAS 1851952-10-7. Retrieved from [Link]

- Ohta, Y., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4215-4218.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

- Van der Pijl, F., et al. (2017). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 15(3), 555-562.

- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Hadjieva, B., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 891-899.

-

Scribd. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

- El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Algso, M. A. S., & Kivrak, A. (2019). New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)

- El-Mekabaty, A., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695.

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.

-

ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR and ¹³C NMR spectra of 3-methyloxane-2-carbaldehyde to highlight.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b).... Retrieved from [Link]

- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8828.

-

PubChem. (n.d.). 3-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1851952-10-7 this compound AKSci 6957EW [aksci.com]

- 6. AB598645 | CAS 1851952-10-7 – abcr Gute Chemie [abcr.com]

- 7. 1851952-10-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. CAS:608145-27-3, 2,5-二氟对苯二甲醛-毕得医药 [bidepharm.com]

- 9. This compound | 1851952-10-7 [m.chemicalbook.com]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

3-Ethynyl-2-fluorobenzaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Ethynyl-2-fluorobenzaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a versatile trifunctional building block increasingly recognized for its utility in medicinal chemistry and materials science. We will dissect its molecular architecture, delve into its synthesis and reactivity, and explore its applications as a precursor to complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Part 1: Strategic Importance in Chemical Synthesis

The strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of modern drug design. Fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The ethynyl group, a small, rigid, and linear moiety, serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, and C-H activation reactions.

This compound uniquely combines these two privileged functional groups—an ortho-fluorine, a meta-ethynyl group, and an aldehyde—on a single benzene ring. This specific arrangement creates a powerful synthon whose reactivity can be selectively controlled, making it an invaluable starting material for constructing complex molecular architectures and chemical probes.

Part 2: Molecular Structure and Physicochemical Profile

The unique reactivity and utility of this compound stem directly from the electronic interplay of its three functional groups. The electron-withdrawing nature of both the fluorine and aldehyde groups significantly influences the aromatic ring's electron density and the acidity of the terminal alkyne proton.

Annotated Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided below. These values are critical for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO | |

| Molecular Weight | 148.14 g/mol | |

| CAS Number | 261753-44-0 | |

| Appearance | White to yellow solid | |

| Melting Point | 56 - 61 °C | |

| Boiling Point | Not available (likely decomposes) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |

Part 3: Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing this compound is the Sonogashira coupling. This palladium- and copper-catalyzed cross-coupling reaction provides a direct and high-yielding route from readily available starting materials.

Workflow for Sonogashira Coupling Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-fluorobenzaldehyde.

Materials:

-

3-Bromo-2-fluorobenzaldehyde

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and an argon inlet, add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture to dissolve the solids.

-

Coupling Reaction: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature. Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle. The TMS group protects the acidic alkyne proton under these conditions.

-

-

Work-up: Cool the reaction to room temperature, filter through a pad of celite to remove the catalysts, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (1.5 eq) and stir at room temperature for 1-2 hours until the TMS group is completely removed (monitored by TLC).

-

Self-Validation: The disappearance of the TMS signal (a sharp singlet around 0.2 ppm) in the ¹H NMR of an aliquot confirms the completion of this step.

-

-

Purification: Neutralize the mixture with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 4: Synthetic Utility and Derivatization Potential

The true power of this compound lies in its capacity for selective, sequential reactions at its three distinct functional handles. This allows for the rapid construction of molecular complexity from a single, versatile starting point.

Reaction Pathways Overview

Caption: Derivatization pathways from this compound.

This strategic orthogonality allows a chemist to, for example, first perform a reductive amination on the aldehyde, and then use the alkyne in a subsequent click reaction without protecting groups, streamlining multi-step syntheses.

Part 5: Applications in Medicinal Chemistry

This compound is a key starting material for synthesizing inhibitors of various enzymes and receptors. For instance, it has been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating certain types of cancer and autoimmune diseases.

In a typical application, the aldehyde can be converted into a primary amine via reductive amination. This amine can then be acylated to install a pharmacophore, while the ethynyl group serves as a reactive handle to covalently bind to a cysteine residue in the active site of the target protein. The ortho-fluorine atom often enhances binding affinity through favorable electrostatic interactions and improves metabolic stability by blocking a potential site of oxidation.

Part 6: Analytical Characterization

Confirming the identity and purity of this compound is critical. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 10.4 (s, 1H, CHO), 7.9-7.4 (m, 3H, Ar-H), 3.5 (s, 1H, C≡C-H) | Presence of aldehyde, aromatic protons, and terminal alkyne proton. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ≈ 188 (d, CHO), 164 (d, C-F), 138-120 (Ar-C), 85 (C≡CH), 80 (C≡CH) | Confirms carbon backbone, including key functional groups. Note J-coupling with ¹⁹F. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ≈ -110 to -120 | A singlet or doublet (depending on coupling to Ar-H) in the characteristic region for an aryl fluoride. |

| IR (KBr, cm⁻¹) | ν ≈ 3300 (C≡C-H stretch), 2100 (C≡C stretch), 1700 (C=O stretch) | Characteristic vibrational frequencies for the key functional groups. |

Part 7: Conclusion and Future Outlook

This compound is a high-potential building block whose value is derived from the strategic placement of three distinct and synthetically versatile functional groups. Its utility in constructing complex molecules, particularly in the field of medicinal chemistry, is well-established. Future applications are likely to expand into materials science for the synthesis of functional polymers and organic electronics, where its rigid, fluorinated, and reactive nature can be exploited to create novel materials with tailored properties. The continued exploration of its reactivity will undoubtedly unlock new avenues for chemical innovation.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11636183, this compound. PubChem. [Link]

- World Intellectual Property Organization. (2013). PYRAZOLO [1, 5-A] PYRIMIDINE COMPOUND AS BTK KINASE INHIBITOR. WO2013010868A1.

spectroscopic data for 3-Ethynyl-2-fluorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the comprehensive structural elucidation of novel chemical entities is paramount. This compound is a versatile synthetic intermediate, valued in medicinal chemistry and materials science for its unique combination of reactive functional groups: an aldehyde, an ethynyl moiety, and a fluorine substituent.[1] The precise arrangement of these groups dictates the molecule's reactivity and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this and similar compounds.

The unique substitution pattern of this compound (C₉H₅FO, Molecular Weight: 148.13 g/mol ) creates a distinct electronic environment that governs its spectroscopic signature.[2] The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the sp-hybridized ethynyl group, results in a complex interplay of shielding and deshielding effects on the aromatic ring. Understanding these interactions is key to accurately interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. The analysis below is based on established substituent effects and data from structurally related compounds such as 2-fluorobenzaldehyde and 3-fluorobenzaldehyde.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals: one for the aldehyde proton, one for the terminal alkyne proton, and three for the aromatic protons.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | ||||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 10.4 | Doublet (d) | JHF ≈ 2-3 Hz | Deshielded by the carbonyl group and adjacent fluorine. The small coupling to the ortho fluorine is expected. |

| Aromatic-H (H6) | 7.9 - 8.0 | Triplet of doublets (td) or multiplet (m) | JHH ≈ 7-8 Hz, JHF ≈ 5-6 Hz | Ortho to the strongly deshielding aldehyde group. Shows coupling to H5 and the fluorine atom. |

| Aromatic-H (H4) | 7.6 - 7.7 | Multiplet (m) | Influenced by both the ethynyl and fluorine substituents. | |

| Aromatic-H (H5) | 7.3 - 7.4 | Triplet (t) | JHH ≈ 7-8 Hz | Least deshielded of the aromatic protons. |

| Ethynyl-H | 3.4 | Singlet (s) | Characteristic chemical shift for a terminal alkyne proton. Long-range coupling is possible but may not be resolved. |

Expert Insight: The precise chemical shift and multiplicity of the aromatic protons can be complex due to second-order effects and long-range couplings. A higher field strength spectrometer (≥500 MHz) is recommended for full resolution.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~4 s

-

Spectral Width (sw): 20 ppm

-

-

Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic C-F coupling.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C9 (Aldehyde C=O) | 188-190 | |

| C2 (C-F) | 160-165 | ¹JCF ≈ 250-260 Hz |

| C6 | 136-138 | ³JCF ≈ 3-5 Hz |

| C4 | 130-132 | ⁴JCF ≈ 3-4 Hz |

| C1 | 128-130 | ²JCF ≈ 15-20 Hz |

| C5 | 118-120 | ³JCF ≈ 8-10 Hz |

| C3 (C-C≡CH) | 115-117 | ²JCF ≈ 20-25 Hz |

| C7 (≡C-H) | 82-84 | |

| C8 (-C≡) | 80-82 |

Expert Insight: The magnitude of the carbon-fluorine coupling constants (JCF) is highly diagnostic. The one-bond coupling (¹JCF) is typically very large (>240 Hz), while two- and three-bond couplings are significantly smaller, providing invaluable information for assigning the aromatic carbons.[5]

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width (sw): 240 ppm

-

-

Processing: Apply a line broadening of 1.0 Hz, Fourier transform, and perform phase and baseline corrections.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine environment.

| Predicted ¹⁹F NMR Data (470 MHz, CDCl₃) | |

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -105 to -115 | Multiplet |

Rationale: The chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplicity arises from coupling to the ortho protons (H-C1 aldehyde and H-C3) and the meta proton (H-C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Functional Group / Vibration |

| ~3300 | ≡C-H stretch (alkyne) |

| 2830-2695 | C-H stretch (aldehyde, two bands)[6] |

| ~2120 | C≡C stretch (alkyne) |

| ~1700 | C=O stretch (aromatic aldehyde)[6] |

| 1600-1450 | C=C stretch (aromatic ring) |

| ~1250 | C-F stretch |

Expert Insight: The C=O stretching frequency around 1700 cm⁻¹ is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the aromatic ring. The presence of a sharp band around 3300 cm⁻¹ and another sharp band around 2120 cm⁻¹ would be strong evidence for the terminal alkyne functionality.

Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample (if liquid at room temperature) or a few crystals (if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Spectral Range: 4000-400 cm⁻¹

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| Predicted Mass Spectrometry Data (EI) | |

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 147 | [M-H]⁺ |

| 120 | [M-CO]⁺ |

| 119 | [M-CHO]⁺ |

| 99 | [M-CHO-HF]⁺ or [M-CO-F]⁺ |

Expert Insight: Under electron ionization (EI), the molecular ion [M]⁺ at m/z 148 should be clearly visible. The most prominent fragmentation pathway is often the loss of the formyl radical (•CHO), leading to a strong peak at m/z 119.[7] Subsequent fragmentation can involve the loss of HF or other rearrangements. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which is calculated to be 148.0324 for C₉H₅FO.

Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250°C

-

Column: Standard non-polar column (e.g., DB-5ms)

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 230°C

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

Workflow and Data Integration

A comprehensive analysis requires the integration of all spectroscopic data. The workflow below illustrates a systematic approach to structure elucidation.

References

- Supporting Information for publications often contain raw spectral data. While a direct match was not found, analysis of similar compounds in resources like the one provided by The Royal Society of Chemistry can be instructive.

-

PubChem. o-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Process for producing fluorobenzaldehydes.

-

Wikipedia. Fluorobenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 13. [Link]

-

ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]

-

SpectraBase. 4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. [Link]

Sources

Characterization of 3-Ethynyl-2-fluorobenzaldehyde: A Guide to its NMR and Mass Spectrometry Data

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel aromatic compound, 3-ethynyl-2-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar small molecules. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of such compounds.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science due to its unique combination of reactive functional groups: an aldehyde, an ethynyl group, and a fluorine atom. This trifecta of functionalities offers a versatile scaffold for the synthesis of more complex molecules. Accurate and unambiguous characterization of this molecule is paramount, and to that end, NMR and mass spectrometry are indispensable tools. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for this compound.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecular structure and the electronic environment of each atom.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for small molecules like this compound is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde-H | 9.9 - 10.5 | s (or d) | J(H,F) ≈ 1-2 Hz |

| Aromatic-H4 | 7.6 - 7.8 | t | J(H4,H5) ≈ 7-8 Hz |

| Aromatic-H5 | 7.2 - 7.4 | t | J(H5,H4) ≈ 7-8 Hz, J(H5,H6) ≈ 7-8 Hz |

| Aromatic-H6 | 7.7 - 7.9 | d | J(H6,H5) ≈ 7-8 Hz |

| Ethynyl-H | 3.3 - 3.6 | s |

Rationale for Assignments:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.[1][2][3] It may appear as a singlet or a narrow doublet due to a small through-space coupling to the ortho fluorine atom.

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The aldehyde group is electron-withdrawing, deshielding the ortho and para protons. The fluorine atom is also electron-withdrawing via induction but can be electron-donating through resonance. The ethynyl group is weakly deactivating. The predicted shifts are based on additive substituent effects.[4]

-

Ethynyl Proton: The acetylenic proton resonates in a characteristic region, shifted slightly downfield due to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 193 |

| C1 | 125 - 130 (d, J(C,F) ≈ 15-20 Hz) |

| C2 | 160 - 165 (d, J(C,F) ≈ 250-260 Hz) |

| C3 | 115 - 120 (d, J(C,F) ≈ 3-5 Hz) |

| C4 | 135 - 140 |

| C5 | 124 - 128 |

| C6 | 128 - 132 (d, J(C,F) ≈ 3-5 Hz) |

| C≡CH | 80 - 85 |

| C≡CH | 85 - 90 |

Rationale for Assignments:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field.[5][6][7][8][9]

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon directly bonded to the fluorine (C2) will show a large one-bond C-F coupling constant and will be shifted significantly downfield. Other aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine atom.

-

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group appear in a characteristic upfield region compared to the aromatic sp² carbons.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -110 to -140 |

Rationale for Assignment:

-

The chemical shift of fluorine in fluoroaromatic compounds falls within a well-defined range.[10][11][12][13] The exact position will be influenced by the other substituents on the aromatic ring. The reference standard for ¹⁹F NMR is typically CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 3: General workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₉H₅FO. The exact mass is 148.0324 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 148. Aromatic compounds typically exhibit a stable molecular ion.[14][15]

Key Fragmentation Pathways:

Figure 4: Predicted major fragmentation pathways for this compound.

| m/z | Proposed Fragment | Comments |

| 148 | [C₉H₅FO]⁺ | Molecular ion (M⁺) |

| 147 | [C₉H₄FO]⁺ | Loss of a hydrogen radical from the aldehyde, a common fragmentation for aromatic aldehydes.[16][17][18][19] |

| 120 | [C₈H₅F]⁺ | Loss of carbon monoxide (CO) from the [M-H]⁺ fragment. |

| 119 | [C₈H₄F]⁺ | Loss of the formyl radical (•CHO). |

| 99 | [C₇H₄F - HF]⁺ | Loss of HF from a rearranged intermediate. |

Rationale for Fragmentation:

-

Loss of H•: The cleavage of the C-H bond of the aldehyde group is a characteristic fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.[16][17][18][19]

-

Loss of •CHO: The loss of the entire formyl group is another common fragmentation pathway.

-

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion is a favorable process that leads to a stabilized aryl cation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data. This guide provides a comprehensive overview of the expected spectral features based on established principles of chemical shifts, coupling constants, and fragmentation patterns. The provided protocols for data acquisition and the rationale behind the spectral interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

-

13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

Carbonyl C13 chemical shifts in substituted benzaldehydes. Sci-Hub. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

GCMS Section 6.11.4. Whitman College. [Link]

-

13-C NMR Chemical Shift Table. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

-

Chemical shifts. University of Cambridge. [Link]

-

Benzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

o-Fluorobenzaldehyde. PubChem. [Link]

-

GCMS Section 6.9.5. Whitman College. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

Benzaldehyde, 2-fluoro-. NIST WebBook. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Sci-Hub. Carbonyl C13 chemical shifts in substituted benzaldehydes / Tetrahedron, 1966 [sci-hub.st]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. GCMS Section 6.9.5 [people.whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. GCMS Section 6.11.4 [people.whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

The Dual Reactivity of 3-Ethynyl-2-fluorobenzaldehyde: A Technical Guide for Synthetic Chemists

Abstract

3-Ethynyl-2-fluorobenzaldehyde is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of an aldehyde, a fluorine atom, and a terminal alkyne on a benzene ring offers a unique platform for complex molecular architecture. This guide provides an in-depth analysis of the reactivity of the ethynyl group within this molecule, exploring its participation in key synthetic transformations. We will delve into the electronic interplay of the substituents and their influence on the reactivity of the alkyne, providing both mechanistic insights and practical, field-proven protocols for its derivatization.

Introduction: A Molecule of Strategic Importance

The confluence of three distinct functional groups in this compound makes it a highly valuable precursor in the synthesis of a diverse array of compounds. The aldehyde functionality serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and Knoevenagel condensations. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity.[1] However, it is the terminal ethynyl group that offers a gateway to a vast chemical space through reactions like Sonogashira couplings, "click" chemistry, and various cycloadditions. This guide will focus on the reactivity of this ethynyl moiety, providing a comprehensive overview for its strategic utilization in complex synthetic endeavors.

Electronic Landscape: The Influence of Ortho-Fluorine and Meta-Aldehyde Groups

The reactivity of the ethynyl group in this compound is significantly modulated by the electronic effects of the adjacent substituents.

-

Inductive Effects: Both the fluorine atom and the aldehyde group are strongly electron-withdrawing through inductive effects (-I effect). This polarization of the sigma bonds leads to a decrease in electron density on the aromatic ring and, to a lesser extent, on the ethynyl group.

-

Mesomeric Effects: The aldehyde group is a deactivating group that withdraws electron density from the aromatic ring via resonance (-M effect). Conversely, the fluorine atom, despite its high electronegativity, can donate a lone pair of electrons to the ring through a +M effect.

The interplay of these effects results in a nuanced electronic environment for the ethynyl group. The overall electron-withdrawing nature of the substituents enhances the acidity of the terminal acetylenic proton, facilitating its deprotonation in base-catalyzed reactions. However, the electron density of the triple bond itself is also influenced, which can affect its susceptibility to electrophilic and nucleophilic attack.

Key Transformations of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is of paramount importance in the synthesis of conjugated systems, which are prevalent in materials science and medicinal chemistry.

Mechanism: The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

-

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl bromide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add a mixture of anhydrous toluene and triethylamine (2:1 v/v).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary:

| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄/CuI | THF/Et₃N | 25 | 12 | >90 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | 60 | 8 | 85 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂/CuI | Dioxane/Et₃N | 80 | 16 | 78 |

Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.

Diagram of Sonogashira Coupling Workflow:

Caption: Workflow for a typical Sonogashira coupling reaction.

1,3-Dipolar Cycloaddition: The Heart of "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click" chemistry.[3] This reaction is highly efficient, regioselective (in the copper-catalyzed version), and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery and bioconjugation.[4]

Mechanism: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to the triazole product.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

-

Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

Diagram of CuAAC Reaction Mechanism:

Caption: Simplified mechanism of the CuAAC reaction.

Reactions of the Aldehyde Group in the Presence of the Ethynyl Moiety

While the focus of this guide is on the ethynyl group, it is crucial to consider the reactivity of the aldehyde. Fortunately, many standard aldehyde transformations can be performed chemoselectively in the presence of the alkyne.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[5] The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups.

Experimental Protocol: Wittig Reaction with this compound

-

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-